1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Description

The exact mass of the compound 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDWEHWICQEPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379274 | |

| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-00-1 | |

| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a unique halogenated aliphatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental properties, potential synthetic pathways, reactivity, and applications of this fluorinated cyclohexane derivative. The presence of both a reactive iodine atom and a sterically demanding, electron-withdrawing heptafluoroisopropyl group on a cyclohexane scaffold imparts a distinct combination of properties that make it a valuable building block in specialized chemical synthesis.

Molecular Structure and Core Properties

This compound is a halogenated organic compound with the chemical formula C₉H₁₀F₇I.[1][2][3] The molecule consists of a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group on adjacent carbons. This substitution pattern leads to the existence of cis and trans diastereomers, which can influence the compound's physical properties and reactivity.

The heptafluoroisopropyl group, -CF(CF₃)₂, is a bulky and highly electronegative substituent. Its presence significantly impacts the electronic environment of the neighboring C-I bond and the overall lipophilicity of the molecule. The carbon-iodine bond is the primary site of reactivity, serving as a versatile functional handle for a variety of organic transformations.

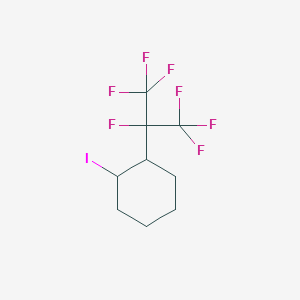

Below is a diagram illustrating the general structure of this compound.

Caption: General structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values, such as boiling point, may be attributable to differences in the isomeric composition (cis/trans ratio) of the samples or the pressure at which the measurement was taken.

| Property | Value | Source(s) |

| CAS Number | 4316-00-1 | [2][3] |

| Molecular Formula | C₉H₁₀F₇I | [2][3] |

| Molecular Weight | 378.07 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 76-80 °C @ 8 mmHg | [4] |

| 48-50 °C | [5] | |

| 48 °C @ 1.3 mmHg (trans-isomer) | [] | |

| Density | 1.78 g/cm³ | [4] |

| 1.792 g/cm³ (trans-isomer) | [] | |

| Refractive Index | 1.432 | [4] |

| Flash Point | 89.6 °C | [4] |

| Vapor Pressure | 0.241 mmHg @ 25 °C | [4] |

Synthesis and Stereochemistry

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic approach can be conceptualized based on established methodologies in organofluorine and halogenation chemistry. A potential synthetic workflow is outlined below.

Caption: Conceptual synthetic workflow for this compound.

A potential route could involve the initial introduction of the heptafluoroisopropyl group onto a cyclohexane precursor, followed by a regioselective iodination step. For instance, the radical addition of a suitable heptafluoroisopropyl source to cyclohexene could yield (heptafluoroisopropyl)cyclohexane. Subsequent functionalization to introduce the iodine atom at the adjacent position would be a key challenge, potentially requiring methods like allylic halogenation followed by reduction and further conversion, or other multi-step sequences.

Alternatively, a strategy involving the iodination of a precursor already containing the heptafluoroisopropyl group at a different position, followed by rearrangement, could be envisioned. The synthesis of polysubstituted cyclohexanes is an active area of research, with methods like Diels-Alder cycloadditions and reductive Cope rearrangements being employed for complex scaffolds.[7]

The stereochemical outcome of the synthesis (the cis/trans ratio) would be highly dependent on the chosen synthetic route and reaction conditions. Separation of the diastereomers would likely require chromatographic techniques.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecular structure:

-

¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. The proton on the carbon bearing the iodine atom (CH-I) would likely appear as a multiplet at a downfield chemical shift (δ ≈ 4.0-4.5 ppm) due to the deshielding effect of the iodine. The proton on the carbon with the heptafluoroisopropyl group (CH-CF(CF₃)₂) would also be a multiplet, with its chemical shift influenced by the fluorine atoms. The remaining cyclohexane protons would appear as a series of overlapping multiplets in the upfield region (δ ≈ 1.0-2.5 ppm).

-

¹³C NMR: The carbon attached to iodine (C-I) would be shifted upfield compared to a non-iodinated analogue, appearing around δ ≈ 20-40 ppm. The carbon bonded to the heptafluoroisopropyl group would show a complex splitting pattern due to coupling with the fluorine atoms. The carbons of the CF₃ groups and the central CF carbon would be observed at characteristic downfield shifts.

-

¹⁹F NMR: This would be the most informative spectrum for characterizing the heptafluoroisopropyl group. It would likely show a doublet for the six fluorine atoms of the two CF₃ groups and a septet for the single fluorine atom of the CF group, with characteristic coupling constants.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 378. Key fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and fragmentation of the heptafluoroisopropyl group.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the carbon-iodine bond. This bond is relatively weak and susceptible to cleavage, making it a versatile precursor for a range of transformations.

-

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, although this may be sterically hindered by the adjacent bulky heptafluoroisopropyl group.

-

Cross-Coupling Reactions: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the formation of C-C, C-N, and C-O bonds. This is a powerful method for introducing molecular complexity.

-

Radical Reactions: The C-I bond can undergo homolytic cleavage to form a secondary alkyl radical. This radical can participate in various addition and cyclization reactions.

-

Organometallic Reagent Formation: The compound can be converted into organolithium or Grignard reagents by reaction with appropriate metals. These reagents can then be used to react with a wide array of electrophiles.

The electron-withdrawing nature of the heptafluoroisopropyl group can influence the reactivity of the C-I bond and other parts of the molecule. It can also enhance the thermal and chemical stability of the overall structure.

Applications in Research and Development

This compound is a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4]

-

Pharmaceutical and Agrochemical Industries: The introduction of fluorinated groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4] This compound can serve as a scaffold for the synthesis of novel bioactive molecules containing a fluorinated cyclohexane moiety. The reactivity of the C-I bond allows for late-stage functionalization, a desirable feature in the rapid generation of compound libraries for screening.[4]

-

Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, and other high-performance materials.[4] Its applications could extend to the aerospace, automotive, and electronics industries.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. Seek medical attention if symptoms persist.[2]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential in advanced organic synthesis. Its unique combination of a reactive iodine handle and a bulky, electron-withdrawing fluoroalkyl group on a cyclohexane framework makes it an attractive building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, stereochemical control, and reactivity will undoubtedly expand its utility and applications in various fields of chemical science.

References

-

INDOFINE Chemical Company. This compound | 4316-00-1. [Link]

-

LookChem. Cas 4316-00-1,this compound. [Link]

-

PubChem. 1-Iodo-2-propylcyclohexane | C9H17I | CID 89233236. [Link]

-

U.S. Environmental Protection Agency. Cyclohexane, 1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodo- - Substance Details. [Link]

-

INDOFINE Chemical Company. (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. [Link]

-

Organic Syntheses. Synthesis of 1-Iodopropyne. [Link]

-

ACS Publications. 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion. [Link]

Sources

An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical characteristics of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS RN: 4316-00-1). Synthesized for researchers, medicinal chemists, and professionals in drug development, this document consolidates critical data on the compound's properties, including its distinct isomeric forms. The presence of a bulky, electron-withdrawing heptafluoroisopropyl group adjacent to an iodine atom on a cyclohexane scaffold imparts unique conformational and reactive properties. This guide details known physical constants, safety protocols, and provides context on its potential utility in synthetic chemistry as a building block for complex fluorinated molecules.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Cyclohexane rings serve as versatile, three-dimensional scaffolds in many drug candidates.[1] The strategic placement of functional groups, such as the heptafluoroisopropyl and iodo moieties, creates a synthetically valuable intermediate.

This compound is a prime example of such a building block. The vicinal arrangement of the sterically demanding heptafluoroisopropyl group and the reactive C-I bond presents interesting stereochemical and synthetic challenges. Understanding the physical characteristics of this compound is paramount for its effective use in subsequent chemical transformations.

Core Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical data repositories. It is typically encountered as a mixture of cis/trans isomers.[2]

| Property | Value | Source(s) |

| CAS Number | 4316-00-1 | [2][3][4] |

| Molecular Formula | C₉H₁₀F₇I | [2][3][4] |

| Molecular Weight | 378.07 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 76-80 °C at 8 mmHg | [2] |

| Density | ~1.78 g/mL | [2] |

| Refractive Index | ~1.432 | [2] |

| Flash Point | 89.6 °C | [2] |

| Vapor Pressure | 0.241 mmHg at 25 °C | [2] |

Stereochemistry: The Cis/Trans Isomer Landscape

The substituted cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The relative orientation of the iodo and heptafluoroisopropyl groups gives rise to two diastereomers: cis and trans.

-

Cis Isomer: Both substituents are on the same face of the ring (e.g., one axial, one equatorial, or both equatorial in a boat/skew-boat, though the diaxial conformation is highly disfavored).

-

Trans Isomer: The substituents are on opposite faces of the ring (e.g., both axial or both equatorial).

The bulky heptafluoroisopropyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the most stable chair form for both the cis and trans isomers.

It is important to note that while the general CAS number 4316-00-1 often refers to an unspecified mixture of isomers[2], distinct stereoisomers have been identified, such as the cis isomer (CAS 7589-43-7) and the trans isomer (CAS 7589-44-8), although the latter is sometimes listed with a heptafluoropropyl group instead of heptafluoroisopropyl.[][7][8] Researchers should verify the isomeric composition of their material, as it will critically influence reaction outcomes.

Synthesis and Reactivity Overview

While detailed, peer-reviewed synthesis protocols for this specific molecule are not abundant in readily available literature, its structure suggests a logical synthetic pathway.

Conceptual Synthesis Workflow

The most probable synthetic route involves the iodination of a heptafluoroisopropyl-substituted cyclohexene precursor. This type of reaction, an iodo-electrophilic addition, is a standard method for producing vicinal iodo-functionalized alkanes.

Caption: Conceptual synthesis of this compound.

Key Experimental Considerations:

-

Iodine Source: The choice of iodinating agent (e.g., molecular iodine, N-Iodosuccinimide) and solvent can influence the stereoselectivity of the addition, potentially favoring the trans product via an anti-addition mechanism.

-

Precursor Synthesis: The (heptafluoroisopropyl)cyclohexene precursor would likely be synthesized via a Wittig or related olefination reaction on (heptafluoroisopropyl)cyclohexanone.

-

Reactivity: The C-I bond is the primary reactive site. It is a good leaving group, making the compound a suitable substrate for nucleophilic substitution (Sₙ2) and elimination (E2) reactions. It can also be used in coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic species.

Handling, Storage, and Safety

As with any halogenated organic compound, proper safety protocols must be strictly followed. While comprehensive toxicological data is not available, the compound is classified as an irritant.[2]

Safety and Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Inhalation: Move the person to fresh air.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage.[10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a specialized chemical intermediate whose utility is derived from the unique interplay of its constituent parts: a versatile cyclohexane scaffold, a reactivity-directing iodo group, and a conformationally-biasing, metabolically-stabilizing heptafluoroisopropyl group. Its physical properties are consistent with a dense, halogenated organic liquid. The critical consideration for any researcher employing this compound is the stereoisomeric ratio, as the cis and trans isomers will exhibit different reactivity profiles and lead to geometrically distinct products. This guide serves as a foundational reference for the safe and effective use of this valuable synthetic building block.

References

-

INDOFINE Chemical Company. (n.d.). This compound | 4316-00-1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4316-00-1, this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-2-propylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). Iodocyclohexane. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE | 2728-75-8. Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. lookchem.com [lookchem.com]

- 3. indofinechemical.com [indofinechemical.com]

- 4. scbt.com [scbt.com]

- 5. Iodocyclohexane | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CIS-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE | 7589-43-7 [chemicalbook.com]

- 8. 7589-44-8|trans-1-Iodo-2-(perfluoropropyl)cyclohexane|BLD Pharm [bldpharm.com]

- 9. Page loading... [wap.guidechem.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Boiling Point of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a halogenated cyclohexane derivative with unique physicochemical properties. This document will delve into the experimentally determined boiling point, the methodology for its determination, and the structural factors influencing this key physical constant.

Physicochemical Profile of this compound

This compound is a colorless liquid with the molecular formula C₉H₁₀F₇I.[1][2] Its structure, featuring a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group, imparts a high molecular weight and density. These characteristics are pivotal in understanding its physical properties, including its boiling point.

A summary of its key physicochemical data is presented in the table below:

| Property | Value | Source |

| CAS Number | 4316-00-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀F₇I | [1][2][3] |

| Molecular Weight | 378.07 g/mol | [1][2][3] |

| Boiling Point | 76-80 °C at 8 mmHg | [1][4] |

| Density | 1.78 g/cm³ | [1] |

| Refractive Index | 1.432 | [1] |

| Flash Point | 89.6 °C | [1] |

| Vapor Pressure | 0.241 mmHg at 25 °C | [1] |

Understanding the Boiling Point: Structural Influences

The boiling point of a compound is a critical physical property that reflects the strength of intermolecular forces. For this compound, several structural features contribute to its relatively high boiling point, especially when considering it is measured under reduced pressure:

-

High Molecular Weight: With a molecular weight of 378.07 g/mol , this compound is considerably heavy, leading to stronger London dispersion forces between molecules.

-

Iodine Atom: The presence of a large and highly polarizable iodine atom significantly enhances intermolecular van der Waals interactions, thereby increasing the energy required to transition into the gaseous phase.

-

Heptafluoroisopropyl Group: The highly fluorinated isopropyl group increases the molecule's overall size and electron density, further contributing to strong dispersion forces. While fluorine is highly electronegative, the symmetrical arrangement of fluorine atoms in the heptafluoroisopropyl group can lead to a less polar molecule than might be expected, making dispersion forces the dominant intermolecular interaction.

-

Cyclohexane Ring: The cyclohexane ring provides a significant nonpolar surface area for intermolecular contact.

When compared to other perfluorinated cyclohexane derivatives, the introduction of an iodine atom is expected to substantially elevate the boiling point. For instance, perfluoromethylcyclohexane (C₇F₁₄) has a boiling point of 76 °C at atmospheric pressure, and perfluoro-1,3-dimethylcyclohexane (C₈F₁₆) boils at 102 °C at atmospheric pressure.[5][6][7] The subject compound's boiling point of 76-80 °C at a significantly reduced pressure of 8 mmHg indicates that its boiling point at atmospheric pressure would be substantially higher, highlighting the profound effect of the iodine substituent.

Experimental Determination of the Boiling Point

The reported boiling point of 76-80 °C at 8 mmHg suggests that this compound may decompose at its atmospheric boiling point or that a lower temperature is more convenient for its purification by distillation. The determination of a boiling point under reduced pressure is a standard laboratory technique.

Causality Behind Experimental Choices

The choice of a reduced pressure distillation or a micro-boiling point determination using a Thiele tube adapted for vacuum is dictated by the compound's thermal stability and the quantity of material available. For a substance with a high molecular weight and potential for decomposition at elevated temperatures, a vacuum distillation is the preferred method as it allows for boiling at a lower temperature.

Self-Validating Protocol: Micro-Boiling Point Determination under Reduced Pressure

This protocol describes a reliable method for determining the boiling point of a small sample of this compound under reduced pressure.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Vacuum source and tubing

-

Manometer

-

Rubber stopper with a hole for the thermometer and a side arm for vacuum

-

Heating source (e.g., Bunsen burner or hot plate)

-

Safety glasses and lab coat

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Insert the thermometer through the rubber stopper.

-

Place the assembly into the Thiele tube or oil bath.

-

Connect the side arm of the rubber stopper to the vacuum source with the manometer in line.

-

-

Pressure Reduction: Carefully apply the vacuum and adjust it until the desired pressure (e.g., 8 mmHg) is reached and stable.

-

Heating: Gently heat the side arm of the Thiele tube or the oil bath.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Observation: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Temperature Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

Repeat for Accuracy: It is advisable to repeat the measurement to ensure the result is reproducible.

Experimental Workflow Diagram

Caption: Workflow for micro-boiling point determination under reduced pressure.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.[4]

Conclusion

The boiling point of this compound, reported as 76-80 °C at 8 mmHg, is a reflection of its significant molecular weight and the strong intermolecular forces imparted by its iodine and heptafluoroisopropyl substituents. Accurate determination of this physical property is crucial for its purification and characterization and can be reliably achieved using standard laboratory techniques for measuring boiling points under reduced pressure. The methodologies and structural insights provided in this guide offer a comprehensive understanding for researchers and professionals working with this and similar complex halogenated molecules.

References

-

This compound | lookchem.

-

Perfluoro-1,3-dimethylcyclohexane | Grokipedia.

-

Boiling points of halogenated organic compounds - ResearchGate.

-

Perfluoromethylcyclohexane - Grokipedia.

-

This compound | 4316-00-1 | INDOFINE Chemical Company.

-

Perfluoroethylcyclohexane - F2 Chemicals Ltd.

-

(E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE | 2728-75-8 | INDOFINE Chemical Company.

-

Perfluorocyclohexane - Wikipedia.

-

Perfluoro-1,3-dimethylcyclohexane - Wikipedia.

-

This compound | CAS 4316-00-1 | SCBT - Santa Cruz Biotechnology.

-

This compound (cas 4316-00-1) SDS/MSDS download - Guidechem.

-

Determination of Boiling Point of Hydrocarbons, Chemistry tutorial - Tutorsglobe.com.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts.

-

1-Iodo-2-propylcyclohexane | C9H17I | CID 89233236 - PubChem.

-

Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry - YouTube.

-

Micro-boiling point measurement.

Sources

- 1. lookchem.com [lookchem.com]

- 2. indofinechemical.com [indofinechemical.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Introduction: The Growing Importance of Fluorinated Motifs in Modern Chemistry

The introduction of fluorinated alkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among the various fluorinated synthons, the heptafluoroisopropyl group offers a compelling combination of steric bulk and strong electron-withdrawing effects. This guide provides a comprehensive technical overview of a robust and efficient pathway for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable building block for the introduction of the heptafluoroisopropyl moiety onto a cyclohexane scaffold.

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for experimental choices, and the critical parameters for success.

Core Synthesis Strategy: Radical-Mediated Iodoperfluoroalkylation

The most direct and efficient method for the synthesis of this compound is the radical addition of heptafluoroisopropyl iodide to cyclohexene.[1][2][3][4] This approach, known as iodoperfluoroalkylation, is a powerful tool for the vicinal functionalization of alkenes. The reaction proceeds via a free radical chain mechanism, which offers high yields and predictable regioselectivity.[5][6][7]

The overall transformation can be represented as follows:

Mechanistic Insights: A Step-by-Step Examination of the Radical Chain Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The radical iodoperfluoroalkylation of cyclohexene proceeds through the canonical steps of initiation, propagation, and termination.

1. Initiation: The reaction is initiated by the generation of free radicals. This can be achieved through thermal decomposition or photochemical cleavage of a radical initiator. A common and effective initiator for this type of reaction is azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to form two cyanopropyl radicals and nitrogen gas. These cyanopropyl radicals can then abstract an iodine atom from heptafluoroisopropyl iodide to generate the key heptafluoroisopropyl radical.

2. Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 2a: Addition: The highly electrophilic heptafluoroisopropyl radical adds to the electron-rich double bond of cyclohexene. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon of the double bond to form a more stable secondary cyclohexyl radical.

-

Step 2b: Iodine Atom Transfer: The resulting cyclohexyl radical abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide. This step yields the desired product, this compound, and regenerates the heptafluoroisopropyl radical, which can then participate in another cycle.[7]

3. Termination: The radical chain is terminated by the combination of any two radicals in the reaction mixture. This can involve the coupling of two heptafluoroisopropyl radicals, two cyclohexyl radicals, or a heptafluoroisopropyl radical and a cyclohexyl radical. These termination steps are generally minor pathways when the propagation steps are efficient.

Experimental Protocol: A Validated Step-by-Step Methodology

The following protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| Cyclohexene | 110-83-8 | 82.14 g/mol | 10.0 g | 0.122 mol |

| Heptafluoro-2-iodopropane | 677-69-0 | 295.93 g/mol | 43.3 g | 0.146 mol |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 0.40 g | 0.0024 mol |

| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexene (10.0 g, 0.122 mol) and anhydrous toluene (100 mL).

-

Degassing: Bubble dry nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen, which can interfere with the radical reaction.

-

Addition of Reagents: Add heptafluoro-2-iodopropane (43.3 g, 0.146 mol) and AIBN (0.40 g, 0.0024 mol) to the reaction mixture under a positive pressure of nitrogen.

-

Reaction Conditions: Heat the reaction mixture to 80-85 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine. Subsequently, wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Data and Characterization

While the exact yield will vary depending on the reaction scale and purity of reagents, yields for similar iodoperfluoroalkylation reactions are typically in the range of 70-90%.

Expected Physical and Spectroscopic Data:

| Property | Value |

| CAS Number | 4316-00-1[8][9][10][11] |

| Molecular Formula | C₉H₁₀F₇I[8][9][10][11] |

| Molecular Weight | 378.07 g/mol [8][9][10][11] |

| Boiling Point | 76-80 °C at 8 mmHg[11] |

| Appearance | Colorless liquid[11] |

| ¹H NMR | Expect complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) and a downfield multiplet for the proton geminal to the iodine. |

| ¹⁹F NMR | Expect a doublet for the CF group and a multiplet for the CF₃ groups. |

| ¹³C NMR | Expect signals for the cyclohexane ring carbons, with the carbons bearing the iodo and heptafluoroisopropyl groups shifted downfield. The carbons of the heptafluoroisopropyl group will show characteristic splitting due to C-F coupling. |

| Mass Spectrometry | Expect a molecular ion peak at m/z 378 and characteristic fragmentation patterns. |

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction could be due to insufficient initiator, low reaction temperature, or the presence of oxygen. Ensure proper degassing and consider adding the initiator in portions.

-

Side Products: The formation of dimers or other byproducts can occur at high radical concentrations. Using a higher dilution may mitigate this.

-

Stereochemistry: The radical addition to the cyclohexene ring can result in a mixture of cis and trans diastereomers. The ratio may be influenced by the reaction temperature and the steric bulk of the reagents.

Conclusion

The radical-mediated iodoperfluoroalkylation of cyclohexene with heptafluoroisopropyl iodide is a highly effective and reliable method for the synthesis of this compound. This in-depth guide has provided a comprehensive overview of the synthetic strategy, the underlying reaction mechanism, a detailed experimental protocol, and key characterization data. By understanding the principles and practical considerations outlined herein, researchers can confidently employ this methodology to access this valuable fluorinated building block for a wide range of applications in chemical synthesis and drug discovery.

References

-

Wikipedia. Perfluoroalkyl iodide. [Link]

-

ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... | Download Scientific Diagram. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. [Link]

-

RSC Publishing. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). [Link]

-

PMC - NIH. extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]

-

Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]

-

ResearchGate. (PDF) Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. [Link]

-

ACS Publications. Electrophilic Perfluoroalkylating Agents | Chemical Reviews. [Link]

-

Sci-Hub. ChemInform Abstract: Reaction of Perfluoroalkyl Iodides with Alkenes Initiated by Organophosphine and Related Compounds. [Link]

-

PMC - NIH. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. [Link]

- Google Patents.

-

ResearchGate. TBHP‐Mediated Hydroxyperfluoroalkylation of Alkenes with Perfluoroalkyl Iodides to Construct β‐Perfluoroalkyl Alcohols. [Link]

-

Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. [Link]

-

PMC - NIH. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]

-

INDOFINE Chemical Company. This compound | 4316-00-1. [Link]

-

PubMed. A facile synthesis of perfluoroalkyl vinyl iodides and their palladium-mediated cross-coupling reactions. [Link]

-

Fluorine notes. Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. [Link]

-

OUCI. A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions1. [Link]

-

INDOFINE Chemical Company. (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. [Link]

-

lookchem. Cas 4316-00-1,this compound. [Link]

-

PubChem. 1-Iodo-2-propylcyclohexane | C9H17I | CID 89233236. [Link]

-

Filo. What will be the product of the reaction between cyclohexene and HI? The... [Link]

-

Filo. What will be the product for the reaction of HI with cyclohexene? Given... [Link]

-

ResearchGate. Modern methods for the synthesis of perfluoroalkylated aromatics. [Link]

-

Sci-Hub. Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. [Link]

-

ResearchGate. ChemInform Abstract: Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides. A Rapid Survey of Synthetic Possibilities with Emphasis on Practical Applications. Part 1. Alkenes, Alkynes, and Allylic Compounds. [Link]

-

Chemistry LibreTexts. 10.4: Electrophilic Additions to Alkenes. [Link]

-

YouTube. Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. [Link]

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. ChemInform Abstract: Reaction of Perfluoroalkyl Iodides with Alkenes Initiated by Organophosphine and Related Compounds. / ChemInform, 1991 [sci-hub.box]

- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. indofinechemical.com [indofinechemical.com]

- 10. Page loading... [guidechem.com]

- 11. lookchem.com [lookchem.com]

A Technical Guide to the Retrosynthetic Analysis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Abstract

This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable fluorinated building block in synthetic organic chemistry. The analysis focuses on a robust and atom-economical approach centered around an Atom Transfer Radical Addition (ATRA) reaction. This document details the logical bond disconnection, outlines the forward synthesis, and provides insights into the reaction mechanism and experimental considerations. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science industries due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound (CAS 4316-00-1), is a synthetically useful intermediate, combining a versatile iodine handle for further functionalization with a bulky, electron-withdrawing heptafluoroisopropyl group on a cyclohexane scaffold.[1][2][3] A logical and efficient synthetic strategy is crucial for accessing this and similar compounds. Retrosynthetic analysis provides a powerful framework for devising such strategies by systematically deconstructing the target molecule into readily available starting materials.

This guide will focus on a primary disconnection strategy involving an Atom Transfer Radical Addition (ATRA) reaction, which is a highly effective method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond.[4][5]

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the identification of the key chemical bonds that can be strategically disconnected to lead to simpler precursors.

Primary Disconnection: C-C and C-I Bond Formation via ATRA

The most logical disconnection in the target molecule is the simultaneous cleavage of the C-C bond between the cyclohexane ring and the heptafluoroisopropyl group, and the C-I bond. This disconnection points directly to an Atom Transfer Radical Addition (ATRA) reaction between cyclohexene and heptafluoroisopropyl iodide.

Figure 1: Primary retrosynthetic disconnection of the target molecule.

This disconnection is highly strategic for several reasons:

-

Atom Economy: The proposed forward reaction is an addition reaction, which is inherently atom-economical.

-

Precursor Availability: Both cyclohexene and heptafluoroisopropyl iodide are commercially available starting materials.

-

Reaction Feasibility: The radical addition of perfluoroalkyl iodides to alkenes is a well-established and reliable transformation.[6]

Forward Synthesis and Mechanistic Considerations

The forward synthesis involves the radical-initiated addition of heptafluoroisopropyl iodide to cyclohexene. This reaction proceeds via a radical chain mechanism.

Reaction Mechanism: Atom Transfer Radical Addition (ATRA)

The ATRA reaction can be initiated by various methods, including thermal initiation, photoredox catalysis, or other radical initiators.[4][7][8] The general mechanism is as follows:

-

Initiation: A radical initiator generates the heptafluoroisopropyl radical ((CF₃)₂CF•) from heptafluoroisopropyl iodide.

-

Propagation:

-

The heptafluoroisopropyl radical adds to the double bond of cyclohexene to form a transient cyclohexyl radical intermediate.

-

This radical intermediate then abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide to yield the final product, this compound, and regenerate the heptafluoroisopropyl radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Sources

- 1. scbt.com [scbt.com]

- 2. indofinechemical.com [indofinechemical.com]

- 3. Page loading... [guidechem.com]

- 4. Shedding Light on Atom-Transfer Radical Addition Reactions - ChemistryViews [chemistryviews.org]

- 5. mdpi.com [mdpi.com]

- 6. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated groups, the heptafluoroisopropyl group stands out for its unique steric and electronic properties. This guide provides a comprehensive technical overview of the mechanism of formation for 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable building block in the synthesis of complex fluorinated molecules. We will delve into the underlying free-radical mechanism, explore various initiation methods, and provide a detailed, field-proven experimental protocol.

The Core Reaction: A Free-Radical Chain Mechanism

The synthesis of this compound from cyclohexene and heptafluoroisopropyl iodide is a classic example of a free-radical addition reaction. The overall transformation is depicted below:

Overall Reaction: Cyclohexene + 2-Iodoheptafluoropropane → this compound

The reaction proceeds via a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation: The Genesis of the Radical Species

The crucial first step is the generation of the heptafluoroisopropyl radical from its precursor, 2-iodoheptafluoropropane. This is achieved through the homolytic cleavage of the carbon-iodine (C-I) bond, which is relatively weak and susceptible to cleavage upon energy input.

There are several effective methods for initiating this process:

-

Photochemical Initiation: Exposure to ultraviolet (UV) light provides the necessary energy to break the C-I bond, generating two radical species. This is a clean and efficient method, often favored for its mild reaction conditions.[1][2][3]

-

Thermal Initiation: At elevated temperatures, the C-I bond can also undergo homolysis. However, this method may require higher temperatures, which could lead to side reactions.

-

Chemical Initiation: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can also trigger the reaction. These initiators decompose upon heating to produce radicals, which then initiate the chain reaction.[4]

The choice of initiation method can influence the reaction efficiency and selectivity. For the synthesis of this compound, photochemical initiation is often the preferred method due to its high efficiency and selectivity under mild conditions.

Propagation: The Chain Reaction Unfolds

Once the heptafluoroisopropyl radical is formed, it enters a self-sustaining cycle of reactions known as the propagation phase. This phase consists of two key steps:

Step 1: Radical Addition to the Alkene

The highly electrophilic heptafluoroisopropyl radical rapidly adds to the electron-rich double bond of cyclohexene. This addition is regioselective, with the radical preferentially attacking one of the sp2-hybridized carbon atoms of the double bond. The addition occurs in a manner that generates the more stable radical intermediate. In the case of cyclohexene, the addition of the bulky heptafluoroisopropyl group to one carbon of the former double bond results in the formation of a secondary alkyl radical on the adjacent carbon. This is more stable than the primary radical that would be formed if the addition occurred at the other carbon.

Step 2: Iodine Atom Transfer

The newly formed cyclohexyl radical is highly reactive and readily abstracts an iodine atom from a molecule of 2-iodoheptafluoropropane. This step accomplishes two critical things: it forms the desired product, this compound, and it regenerates a heptafluoroisopropyl radical, which can then participate in another cycle of the propagation phase. This chain reaction continues until the concentration of reactants decreases significantly or termination events become more frequent.

Termination: The End of the Chain

The radical chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. There are several possible termination steps:

-

Combination of two heptafluoroisopropyl radicals.

-

Combination of two cyclohexyl radicals.

-

Combination of a heptafluoroisopropyl radical and a cyclohexyl radical.

These termination reactions are relatively rare compared to the propagation steps as long as the concentration of the radical species is low.

Mechanistic Pathway and Stereochemistry

The free-radical addition of heptafluoroisopropyl iodide to cyclohexene exhibits a degree of stereoselectivity. The addition of the heptafluoroisopropyl radical and the iodine atom generally occurs in an anti fashion, leading to the formation of the trans isomer as the major product.[5] This is due to the steric hindrance of the bulky heptafluoroisopropyl group, which directs the subsequent iodine atom abstraction to the opposite face of the cyclohexane ring.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the photochemical synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Cyclohexene | Reagent grade, freshly distilled |

| 2-Iodoheptafluoropropane | 98% or higher purity |

| Dichloromethane (DCM) | Anhydrous, reagent grade |

| Photoreactor | Equipped with a UV lamp (e.g., 254 nm) |

| Round-bottom flask | Sized appropriately for the reaction scale |

| Magnetic stirrer and stir bar | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator | |

| Flash chromatography system | |

| Silica gel | For column chromatography |

| Hexane and Ethyl Acetate | HPLC grade for chromatography |

| NMR spectrometer | For product characterization |

| Mass spectrometer | For product characterization |

Reaction Setup and Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexene (1.0 eq) and 2-iodoheptafluoropropane (1.2 eq). Dissolve the reactants in a minimal amount of anhydrous dichloromethane.

-

Photochemical Reaction: Place the flask in a photoreactor and irradiate with a UV lamp (e.g., 254 nm) at room temperature. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization

The purified product should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and stereochemistry of the product.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The formation of this compound is a robust and efficient transformation that proceeds through a well-understood free-radical chain mechanism. By carefully selecting the initiation method and controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the fundamental knowledge and a practical experimental framework for the synthesis of this valuable fluorinated building block, empowering researchers in their efforts to develop novel and effective pharmaceuticals.

References

-

Goering, H. L., Abell, P. I., & Aycock, B. F. (1952). The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Bromocyclohexene and 1-Methylcyclohexene. Journal of the American Chemical Society, 74(14), 3588–3591. [Link]

-

Pla-Quintana, A., & Bures, J. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis, 8(5), 3950-3956. [Link]

-

LeBel, N. A., Czaja, R. F., & DeBoer, A. (1969). Stereochemistry of free-radical additions of thiols to substituted cyclohexenes. The Journal of Organic Chemistry, 34(10), 3112-3115. [Link]

-

Ogawa, A., & Hirao, T. (2001). Photoinduced, Regioselective Radical Addition of Perfluoroalkyl Iodides to Allenes. Tetrahedron Letters, 42(14), 2489-2491. [Link]

-

Dolbier Jr, W. R. (2005). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical reviews, 96(5), 1557-1584. [Link]

-

Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-bond-promoted photoactivation of perfluoroalkyl iodides: a photochemical protocol for perfluoroalkylation reactions. Organic letters, 19(6), 1442-1445. [Link]

-

Studer, A., & Curran, D. P. (2016). Catalysis of radical reactions: a radical chemistry perspective. Angewandte Chemie International Edition, 55(2), 58-102. [Link]

-

Toy, P. H., & Newcomb, M. (1998). A practical tin-free method for the radical addition of perfluoroalkyl iodides to alkenes. The Journal of Organic Chemistry, 63(22), 7930-7931. [Link]

-

Blaskovicova, M., Gaplovsky, A., & Blasko, J. (2007). Synthesis and photochemistry of 1-iodocyclohexene: influence of ultrasound on ionic vs. radical behaviour. Molecules, 12(2), 188-193. [Link]

-

Tsuchii, K., Imura, M., Kamigata, N., Hirao, T., & Ogawa, A. (2004). A new method for the radical addition of perfluoroalkyl iodides to alkenes and alkynes initiated by the pyridine/bis (pinacolato) diboron system. Organic & biomolecular chemistry, 2(21), 3113-3116. [Link]

-

Chen, J. R., Hu, X. Q., Lu, L. Q., & Xiao, W. J. (2016). Visible-light photoredox-catalyzed radical addition of perfluoroalkyl iodides to alkenes and alkynes. Accounts of Chemical Research, 49(9), 1911-1923. [Link]

-

Stephenson, C. R., Nguyen, J. D., & Yoon, T. P. (2009). Visible light photoredox catalysis. Accounts of chemical research, 42(6), 755-768. [Link]

-

Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters, 19(6), 1442–1445. [Link]

-

Nishikido, J., & Nakajima, T. (1974). Kinetic Studies of Photochemical Addition of Iodine to Cyclohexene. Bulletin of the Chemical Society of Japan, 47(7), 1640-1643. [Link]

-

ChemTube3D. (n.d.). Electrophilic addition to alkenes can produce stereoisomers. [Link]

-

Asymmetric alkene addition reactions. (2013, January 22). Master Organic Chemistry. [Link]

-

Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions were performed on a 0.2 mmol scale. Isolated yields are given. [Link]

-

Koenigs, R. M., & Cho, E. J. (2021). External Photocatalyst-Free Visible Light-Promoted 1, 3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Letters, 32(4), 1391-1394. [Link]

-

Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Penn State Research Database. [Link]

-

Huang, B., & Liu, X. (2010). Photoinduced Addition and Addition-Elimination Reactions of Perfluoroalkyl Iodides to Electron-Deficient Olefins. ChemInform, 41(23). [Link]

Sources

- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Abstract

This technical guide delves into the prospective research applications of the novel fluorinated building block, 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. Possessing a unique combination of a reactive secondary iodo group and a sterically demanding, electron-withdrawing heptafluoroisopropyl moiety on a cyclohexane scaffold, this compound presents a compelling platform for innovation in medicinal chemistry and materials science. We will explore its potential as a versatile precursor for introducing the heptafluoroisopropyl group into complex molecules, leveraging modern synthetic methodologies such as nickel-catalyzed cross-coupling reactions and radical-mediated additions. Furthermore, this guide will provide detailed, field-proven experimental protocols and discuss the anticipated impact of this unique structural motif on the physicochemical and biological properties of target compounds.

Introduction: A Molecule of Untapped Potential

This compound (CAS No. 4316-00-1) is a halogenated hydrocarbon featuring a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group on adjacent carbons.[1][2] The strategic placement of these two functionalities imparts a distinct reactivity profile and conformational behavior, making it a molecule of significant interest for synthetic chemists.

The carbon-iodine bond serves as a versatile handle for a variety of synthetic transformations, including nucleophilic substitution, elimination, and, most notably, transition metal-catalyzed cross-coupling reactions.[3][4] The adjacent heptafluoroisopropyl group, a bulky and highly electronegative substituent, exerts a profound influence on the molecule's properties.[5] In the realm of drug discovery, the incorporation of fluorinated motifs is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[6][7] The heptafluoroisopropyl group, in particular, can act as a bioisostere for larger alkyl groups, offering a unique combination of steric bulk and electronic properties.[8]

This guide will illuminate the potential of this compound as a key intermediate in the synthesis of novel pharmaceuticals and advanced materials.

Conformational Considerations: The Influence of the Heptafluoroisopropyl Group

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. In 1,2-disubstituted cyclohexanes, the substituents can adopt either axial or equatorial positions, with the most stable conformation minimizing steric interactions.[3]

Given the significant steric bulk of the heptafluoroisopropyl group, it is expected to strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] This preference will, in turn, influence the orientation of the adjacent iodine atom. In the cis-isomer, if the heptafluoroisopropyl group is equatorial, the iodine must be axial. Conversely, in the more stable chair conformation of the trans-isomer, both the heptafluoroisopropyl group and the iodine atom can occupy equatorial positions.[10] This conformational bias is a critical consideration for predicting and controlling the stereoselectivity of subsequent reactions.

Figure 1: Conformational preferences of cis- and trans-1-Iodo-2-(heptafluoroisopropyl)cyclohexane.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The introduction of fluorinated alkyl groups is a powerful strategy in modern drug design. The heptafluoroisopropyl moiety can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[11] Furthermore, the robust nature of the C-F bond can block sites of metabolism, leading to a longer in vivo half-life.[6]

Synthesis of Novel Bioactive Scaffolds via Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. Nickel-based catalytic systems have emerged as powerful tools for the coupling of unactivated secondary alkyl halides with arylboronic acids, offering a direct route to complex molecular architectures.[2][12] this compound is an ideal substrate for such transformations, allowing for the direct installation of the heptafluoroisopropyl-cyclohexyl motif onto aromatic and heteroaromatic rings.

Objective: To synthesize 1-Aryl-2-(heptafluoroisopropyl)cyclohexane derivatives.

Materials:

-

This compound

-

Arylboronic acid of choice

-

Nickel(II) iodide (NiI₂)

-

trans-2-Aminocyclohexanol

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add NiI₂ (5 mol%) and trans-2-aminocyclohexanol (10 mol%).

-

Add the arylboronic acid (1.2 equivalents) and K₃PO₄ (3.0 equivalents).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add this compound (1.0 equivalent) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Nickel(II) iodide and trans-2-aminocyclohexanol: This combination forms a highly active catalyst for the cross-coupling of secondary alkyl iodides.[2] The amino alcohol ligand is crucial for facilitating the catalytic cycle.

-

Potassium phosphate: A strong base is required for the transmetalation step of the Suzuki-Miyaura reaction.

-

Anhydrous 1,4-dioxane: An aprotic solvent is necessary to prevent the decomposition of the organometallic intermediates.

-

Inert atmosphere: Essential to prevent the oxidation of the nickel catalyst and organoboron reagents.

Figure 2: Workflow for the Nickel-Catalyzed Suzuki-Miyaura Coupling.

Radical-Mediated Addition to Alkenes for Novel Side-Chain Synthesis

Perfluoroalkyl iodides are excellent precursors for the generation of perfluoroalkyl radicals under mild conditions.[8] These radicals can readily participate in atom transfer radical addition (ATRA) reactions with alkenes, providing a powerful method for the formation of new carbon-carbon bonds and the introduction of complex fluorinated side chains.[13]

Objective: To synthesize 1-(3-iodo-2-(heptafluoroisopropyl)cyclohexyl)alkane derivatives.

Materials:

-

This compound

-

Alkene of choice (e.g., 1-octene)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the alkene (1.5 equivalents) in anhydrous toluene.

-

Degas the solution by bubbling with nitrogen or argon for 15 minutes.

-

Add AIBN (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 4-8 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

AIBN: A common and reliable thermal initiator for radical reactions.

-

Anhydrous toluene: A suitable solvent that is relatively inert to radical conditions.

-

Degassing: Removal of oxygen is critical as it can quench radical intermediates.

Sources

- 1. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergent Role of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in Advanced Fluorinated Chemistry: A Technical Guide

Introduction: A Novel Building Block for Fluorine Chemistry

In the ever-evolving landscape of synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules continues to be a paramount strategy for modulating chemical and physical properties. This is particularly true in the realms of drug discovery, materials science, and agrochemicals, where the introduction of fluorinated moieties can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] Within this context, we introduce "1-Iodo-2-(heptafluoroisopropyl)cyclohexane," a molecule poised to be a versatile and powerful building block in the synthesis of complex fluorinated structures. This technical guide will provide an in-depth exploration of its synthesis, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive understanding of its utility.

The unique architecture of this compound, featuring a bulky, electron-withdrawing heptafluoroisopropyl group vicinal to a reactive iodine atom on a conformationally defined cyclohexane scaffold, presents a compelling platform for synthetic innovation. The C-I bond serves as a latent source of the "(heptafluoroisopropyl)cyclohexyl" radical, a key intermediate for forging new carbon-carbon and carbon-heteroatom bonds. This guide will illuminate the pathways to harness this reactivity, paving the way for the next generation of fluorinated molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 4316-00-1 | [5] |

| Molecular Formula | C₉H₁₀F₇I | [5] |

| Molecular Weight | 378.07 g/mol | [5] |

| Boiling Point | 76-80 °C @ 8 mmHg | [5] |

Synthesis and Stereochemistry: A Radical Approach

The most direct and logical synthetic route to this compound is the free radical addition of heptafluoroisopropyl iodide to cyclohexene.[6] This reaction is typically initiated by photochemical means (UV irradiation) or through the use of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on known radical additions of perfluoroalkyl iodides to alkenes.[6][7][8]

-

Reaction Setup: A quartz reaction vessel is charged with cyclohexene (1.0 eq.) and heptafluoroisopropyl iodide (1.2 eq.) in a suitable solvent such as perfluorohexane or a fluorinated aromatic solvent. The solution is degassed with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Initiation:

-

Photochemical Initiation: The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 20-40 °C).

-

Chemical Initiation: A radical initiator such as AIBN (0.1 eq.) is added to the reaction mixture, which is then heated to the decomposition temperature of the initiator (around 80 °C for AIBN).

-

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any remaining volatile starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a mixture of diastereomers.

Stereochemical Considerations

The radical addition to cyclohexene is expected to proceed through a chair-like transition state, leading to a mixture of cis and trans diastereomers.[9][10][11] The addition of the heptafluoroisopropyl radical to the double bond will generate a cyclohexyl radical intermediate. Subsequent trapping of this radical by an iodine atom from another molecule of heptafluoroisopropyl iodide will determine the final stereochemistry. Generally, radical additions to cyclohexenes favor the formation of the trans (diaxial addition) product due to steric and stereoelectronic effects. However, the formation of the cis isomer is also expected, and the diastereomeric ratio may be influenced by reaction conditions such as temperature and the nature of the initiator.

Core Reactivity: A Gateway to Fluorinated Cyclohexanes

The primary role of this compound in fluorinated chemistry is as a precursor to the 2-(heptafluoroisopropyl)cyclohexyl radical. The carbon-iodine bond is relatively weak and can be cleaved homolytically under various conditions to generate this key radical intermediate.

Generation of the 2-(Heptafluoroisopropyl)cyclohexyl Radical

Several methods can be employed to generate the desired radical:

-

Tin-Based Reagents: Tri-n-butyltin hydride (Bu₃SnH) is a classic reagent for the reduction of alkyl halides via a radical chain mechanism. In the presence of a radical initiator (e.g., AIBN), Bu₃SnH will abstract the iodine atom from this compound to form the corresponding cyclohexyl radical.

-

Photochemical Cleavage: Direct photolysis of the C-I bond with UV light can also lead to the formation of the radical pair.

-

Reductive Cleavage with Metals: Metals such as zinc or samarium(II) iodide can be used to reductively cleave the C-I bond, generating the radical anion which can then participate in subsequent reactions.

Reactions of the 2-(Heptafluoroisopropyl)cyclohexyl Radical

Once generated, this radical can undergo a variety of transformations, making it a valuable intermediate for the synthesis of more complex molecules:

-

Addition to Unsaturated Systems: The radical can add to alkenes, alkynes, and other unsaturated functional groups to form new carbon-carbon bonds. This allows for the introduction of the fluorinated cyclohexane motif into a wide range of molecular scaffolds.

-

Atom Transfer Radical Addition (ATRA): In the presence of a suitable trapping agent, the radical can participate in ATRA reactions. For example, reaction with another molecule of the starting iodide can lead to telomerization products.

-

Cyclization Reactions: If the radical is generated in a molecule containing a suitably positioned unsaturated group, intramolecular cyclization can occur, leading to the formation of polycyclic fluorinated compounds.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound have yet to be extensively reported, its structural features suggest significant potential in several areas of chemical research.

In Medicinal Chemistry

The incorporation of fluorinated groups is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] The heptafluoroisopropyl group, in particular, is known for its high lipophilicity and steric bulk. The cyclohexane scaffold provides a three-dimensional framework that can be used to orient pharmacophoric groups in a specific spatial arrangement. Therefore, this compound could serve as a key building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.[5]

In Materials Science